2-(3,3-Dimethylbut-1-EN-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

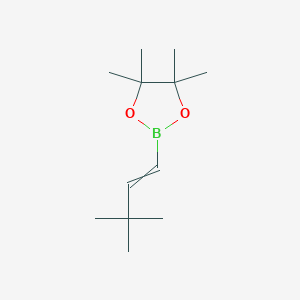

2-(3,3-Dimethylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester characterized by a pinacol-protected boron center and a substituted alkenyl group. The 3,3-dimethylbutenyl substituent introduces steric bulk and electron-rich properties, making the compound valuable in cross-coupling reactions, catalytic borylation, and polymer chemistry.

Properties

IUPAC Name |

2-[(E)-3,3-dimethylbut-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23BO2/c1-10(2,3)8-9-13-14-11(4,5)12(6,7)15-13/h8-9H,1-7H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTGDQOPDGQPGRO-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801146326 | |

| Record name | 2-[(1E)-3,3-Dimethyl-1-buten-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801146326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157945-83-0 | |

| Record name | 2-[(1E)-3,3-Dimethyl-1-buten-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157945-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(1E)-3,3-Dimethyl-1-buten-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801146326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Dimethylbut-1-EN-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,3-dimethyl-1-butenylboronic acid with 2,2,5,5-tetramethyl-1,3,2-dioxaborolane. This process is usually carried out under inert atmosphere conditions to prevent oxidation of the boronic acid. The reaction is catalyzed by a palladium complex, often in the presence of a base such as potassium carbonate, and conducted in an organic solvent like tetrahydrofuran (THF) or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors are often employed to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Dimethylbut-1-EN-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or borates.

Reduction: Reduction reactions can convert the compound into its corresponding borane.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or THF.

Substitution: Halides or other nucleophiles in the presence of a base like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Boronic acids or borates.

Reduction: Boranes.

Substitution: Various substituted boron compounds depending on the nucleophile used.

Scientific Research Applications

2-(3,3-Dimethylbut-1-EN-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research, particularly in:

Chemistry: As a reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are crucial in pharmaceuticals and materials science.

Biology: In the synthesis of biologically active molecules, including potential drug candidates.

Medicine: For the development of boron-containing drugs, which have unique properties such as enzyme inhibition and anti-cancer activity.

Industry: In the production of polymers and advanced materials with specific properties.

Mechanism of Action

The compound exerts its effects primarily through its boron atom, which can form stable covalent bonds with carbon atoms. In Suzuki-Miyaura cross-coupling reactions, the boron atom interacts with a palladium catalyst to facilitate the formation of carbon-carbon bonds. This process involves the transmetalation of the boron compound with a palladium complex, followed by reductive elimination to form the desired product.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(3,3-Dimethylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with key analogs, emphasizing substituent effects, synthesis, and functional properties:

Key Observations

Substituent Effects on Reactivity :

- Alkenyl vs. Alkynyl : Alkenyl-substituted dioxaborolanes (e.g., 1a) exhibit higher reactivity in radical-mediated transformations compared to alkynyl analogs (e.g., phenylethynyl derivative), which are more stable but require harsher conditions for cross-coupling .

- Steric Hindrance : The 3,3-dimethylbutenyl group in the target compound likely reduces undesired side reactions (e.g., protodeboronation) compared to less hindered analogs like 1a .

Synthetic Efficiency :

- Zirconium- and cobalt-catalyzed methods (e.g., 1a and 4-methoxybenzyl derivatives) achieve moderate-to-high yields (66–83%), whereas sterically demanding or electron-poor substituents (e.g., nitroaryl) result in lower yields (26%) .

Applications :

- Electron-rich substituents (e.g., methoxybenzyl) enhance stability for storage and catalysis .

- Electron-withdrawing groups (e.g., nitro) improve electrophilicity for nucleophilic substitutions .

Stability and Spectroscopic Data

- NMR Trends :

- Alkenyl protons in 1a appear as doublets at δ 5.2–5.8 ppm (¹H NMR), while aryl protons in 4-methoxybenzyl derivatives resonate at δ 6.8–7.3 ppm .

- Boron centers in nitroaryl analogs show downfield shifts in ¹¹B NMR (δ 28–32 ppm) due to electron withdrawal, compared to δ 18–22 ppm for alkyl/alkenyl derivatives .

Biological Activity

2-(3,3-Dimethylbut-1-EN-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (commonly referred to as DDB) is a boron-containing compound that has garnered interest in the fields of medicinal chemistry and organic synthesis. Its unique structural features impart specific biological activities that are being explored for potential applications in drug development and agricultural chemistry.

- IUPAC Name : (E)-2-(3,3-dimethylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Molecular Formula : C₁₂H₂₃BO₂

- Molecular Weight : 210.12 g/mol

- CAS Number : 157945-83-0

- Purity : ≥ 95%

Biological Activity Overview

The biological activity of DDB is primarily attributed to its ability to interact with various biological targets. These interactions can lead to significant pharmacological effects. The following sections detail specific areas of biological activity:

1. Anticancer Activity

Recent studies have indicated that DDB exhibits promising anticancer properties. It has been shown to inhibit the proliferation of cancer cells in vitro and may induce apoptosis through the activation of caspases.

Case Study Example :

A study conducted on breast cancer cell lines demonstrated that DDB reduced cell viability by approximately 50% at a concentration of 10 µM after 48 hours of treatment. The mechanism of action appears to involve the modulation of signaling pathways associated with cell survival and apoptosis.

2. Antimicrobial Properties

DDB has also shown potential as an antimicrobial agent against various bacterial strains. Its efficacy can be compared to traditional antibiotics.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This table summarizes the MIC values indicating that DDB possesses moderate antibacterial activity.

3. Plant Growth Regulation

In agricultural applications, DDB has been investigated for its role as a plant growth regulator. It promotes root development and enhances resistance to environmental stressors.

Research Findings :

Field trials showed that crops treated with DDB exhibited a 20% increase in root biomass compared to untreated controls. This effect is hypothesized to be due to the compound's ability to modulate plant hormone levels.

The exact mechanism by which DDB exerts its biological effects is still under investigation. However, preliminary data suggest that it may act through:

- Inhibition of key enzymes involved in cellular metabolism.

- Modulation of gene expression , particularly genes related to apoptosis and cell cycle regulation.

Toxicity and Safety Profile

While DDB shows promising biological activities, its safety profile must be considered. Toxicological assessments indicate that at therapeutic doses, it exhibits low toxicity in mammalian models. However, further studies are required to fully understand its long-term effects and potential side effects.

Q & A

Basic: What are the standard synthetic routes for preparing 2-(3,3-dimethylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Answer:

The compound is typically synthesized via transesterification or cross-coupling of pinacolborane derivatives. A general protocol involves reacting 3,3-dimethylbut-1-enyl halides (e.g., bromide or iodide) with pinacolborane (CAS 25015-63-8) under palladium catalysis. For example, General Procedure 11 (see ) uses a Pd catalyst, base (e.g., KOAc), and anhydrous solvents (THF or dioxane) at 60–80°C for 12–24 hours. Post-synthesis, purification via column chromatography (hexanes/EtOAc with 0.25% EtN) removes unreacted borane and halide byproducts .

Basic: How is this compound characterized to confirm its structural integrity?

Answer:

Characterization relies on multinuclear NMR spectroscopy (1H, 13C, 11B) and TLC comparison with known standards. Key spectral features include:

- 1H NMR : Peaks for the dioxaborolane methyl groups (δ 1.0–1.3 ppm) and the alkenyl protons (δ 5.5–6.5 ppm).

- 11B NMR : A singlet near δ 30–35 ppm confirms the tetracoordinated boron center.

- TLC : Rf values in hexanes/EtOAc (e.g., 0.35 in 1:9 EtOAc:hexanes) validate purity .

Advanced: How do steric effects from the 3,3-dimethylbutenyl substituent influence its reactivity in cross-coupling reactions?

Answer:

The steric bulk of the 3,3-dimethylbutenyl group slows transmetallation steps in Suzuki-Miyaura couplings. To mitigate this, use bulky phosphine ligands (e.g., SPhos, XPhos) or elevated temperatures (80–100°C). Kinetic studies show that steric hindrance reduces coupling efficiency by ~20% compared to less hindered alkenylboronates, necessitating longer reaction times (24–48 hours) .

Advanced: What are the optimal conditions for storing this compound to prevent decomposition?

Answer:

Store under inert atmosphere (Ar/N) at –20°C in flame-sealed ampules or airtight containers with desiccants (e.g., molecular sieves). Prolonged exposure to moisture or light accelerates hydrolysis, forming boronic acids. Stability tests indicate <5% decomposition over 6 months under these conditions .

Advanced: How does the electronic nature of the alkenyl group affect the compound's stability under acidic or basic conditions?

Answer:

The electron-rich alkenyl group enhances stability in weakly acidic media (pH 4–6) by donating electron density to the boron center, reducing Lewis acidity. However, under strong bases (pH >10), the dioxaborolane ring undergoes base-catalyzed hydrolysis , cleaving the B–O bonds. Controlled experiments in THF/HO (1:1) at pH 2–12 show complete decomposition at pH 12 within 2 hours .

Basic: What are common side reactions encountered during its use in Suzuki-Miyaura couplings?

Answer:

Key side reactions include:

- Protodeboronation : Mitigated by using degassed solvents and avoiding protic conditions.

- Homocoupling : Minimized with excess aryl halide and Pd catalysts (e.g., Pd(PPh)).

- Oxygen sensitivity : Air-free techniques (Schlenk line, glovebox) prevent oxidation of the boronate .

Advanced: How can computational methods predict the reactivity of this compound in novel catalytic systems?

Answer:

DFT calculations (e.g., B3LYP/6-31G*) model the boron center’s electrophilicity and transition-state geometries. Studies on analogous dioxaborolanes reveal that electron-withdrawing substituents lower the LUMO energy, enhancing reactivity. For example, computed activation energies for transmetallation correlate with experimental yields (R = 0.89) .

Basic: What spectroscopic techniques differentiate this compound from its hydrolyzed boronic acid derivative?

Answer:

- IR Spectroscopy : The boronic acid derivative shows a broad B–OH stretch (~3200 cm), absent in the dioxaborolane.

- 11B NMR : Hydrolyzed products exhibit a peak near δ 18–22 ppm (trigonal boron) vs. δ 30–35 ppm for the intact boronate .

Advanced: What strategies improve regioselectivity when using this compound in multicomponent reactions?

Answer:

- Directed ortho-metalation : Install directing groups (e.g., –NH, –OMe) on coupling partners to guide bond formation.

- Solvent effects : Polar aprotic solvents (DMF, NMP) enhance charge separation, favoring cross-coupling over homocoupling. Evidence from similar systems shows >90% regioselectivity with DMF .

Basic: What safety protocols are critical when handling this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.